molecular formula C13H26NO5PS2 B022375 N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester CAS No. 19700-58-4

N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester

Cat. No.: B022375
CAS No.: 19700-58-4
M. Wt: 371.5 g/mol
InChI Key: OTIKYPMTUNVZLW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zomepirac sodium is a nonsteroidal anti-inflammatory drug (NSAID) that was developed by McNeil Pharmaceutical. It was approved by the United States Food and Drug Administration in 1980 and marketed under the brand name Zomax. Zomepirac sodium is known for its potent analgesic properties, making it effective in managing mild to severe pain. it was withdrawn from the market in 1983 due to its association with serious anaphylactic reactions in some patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zomepirac sodium can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via a modified Hantzsch pyrrole synthesis. The process involves several steps:

    Formation of Intermediate 1: Diethyl 1,3-acetonedicarboxylate reacts with chloroacetone and aqueous methylamine to form an intermediate.

    Saponification and Monoesterification: The intermediate undergoes saponification and monoesterification.

    Thermal Decarboxylation: The product from the previous step is subjected to thermal decarboxylation to yield an ester.

    Acylation: The ester is acylated with N,N-dimethyl-p-chlorobenzamide.

    Final Saponification: The final product, zomepirac, is obtained through saponification.

Industrial Production Methods

The industrial production of zomepirac sodium follows the same synthetic route as described above but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Zomepirac sodium undergoes various chemical reactions, including:

    Oxidation: Zomepirac sodium can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Zomepirac sodium can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives of zomepirac sodium.

Scientific Research Applications

Zomepirac sodium has been extensively studied for its applications in various fields:

Mechanism of Action

Zomepirac sodium exerts its effects by inhibiting the enzyme prostaglandin synthetase, also known as cyclooxygenase. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By decreasing prostaglandin levels, zomepirac sodium effectively alleviates pain and inflammation .

Comparison with Similar Compounds

Zomepirac sodium is chemically related to other NSAIDs, such as tolmetin and ketorolac. it differs in its chemical structure, which includes a pyrrole ring instead of a central benzene ring. This structural difference contributes to its unique pharmacological properties. Compared to other NSAIDs, zomepirac sodium was found to be more effective in certain pain management scenarios but had a higher risk of causing anaphylactic reactions .

List of Similar Compounds

  • Tolmetin
  • Ketorolac
  • Aspirin
  • Ibuprofen
  • Naproxen

Zomepirac sodium’s unique structure and potent analgesic effects make it a significant compound in the history of NSAIDs, despite its withdrawal from the market.

Properties

CAS No.

19700-58-4

Molecular Formula

C13H26NO5PS2

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methylbutanoate

InChI

InChI=1S/C13H26NO5PS2/c1-6-17-13(16)12(10(4)5)14-11(15)9-22-20(21,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1

InChI Key

OTIKYPMTUNVZLW-LBPRGKRZSA-N

SMILES

CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=S)(OCC)OCC

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC

Key on ui other cas no.

19700-58-4

Synonyms

N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester

Origin of Product

United States

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